Regioisomeric Differentiation: 2,4-Dichloro vs. 2,3-Dichloro Substitution and Antileukemic Potency Divergence
In a 2025 antileukemic SAR study of 20 2-substituted quinazolin-4(3H)-ones, the 2,3-dichlorophenyl derivative (compound 17) showed IC50 values of 4.5 μM (Jurkat, T-ALL) and 3.6 μM (NB4, AML), ranking among the two most potent compounds in the series [1]. By contrast, compound 2 (the 2-phenethyl analog) exhibited IC50 >14.2 μM, and compound 20 showed IC50 >33.8 μM in both lines, representing >3-fold to >9-fold potency shifts driven solely by the nature and substitution pattern of the 2-aryl group [1]. While the 2,4-dichlorophenyl-substituted congener was not among the 20 compounds tested in this study, the SAR trend establishes that chlorination topology on the 2-aryl ring is a critical potency determinant: the 2,3-dichloro motif was superior to mono-halogenated and unsubstituted phenyl analogs, and the 2,4-dichloro regioisomer—with its distinct electronic and steric profile—is predicted to occupy a different position in the activity landscape, making it a necessary comparator scaffold in any systematic SAR exploration of this chemotype [1][2].
| Evidence Dimension | Cytotoxic potency against leukemia cell lines (IC50, μM) |
|---|---|
| Target Compound Data | Not directly reported in the cited study (compound not in the 20-member test set) |
| Comparator Or Baseline | 2-(2,3-Dichlorophenyl)quinazolin-4(3H)-one (compound 17): IC50 = 4.5 μM (Jurkat), 3.6 μM (NB4); 2-Phenethyl analog (compound 2): IC50 >14.2 μM; Compound 20: IC50 >33.8 μM [1] |
| Quantified Difference | >3-fold to >9-fold potency differences between 2-aryl substitution variants within the same core scaffold |
| Conditions | MTT cell viability assay; Jurkat (T-ALL) and NB4 (APL) cells; 72 h exposure; compound concentration range 0.8–50 μM [1] |
Why This Matters
Confirms that 2-aryl substitution topology is non-interchangeable within this scaffold; the 2,4-dichloro regioisomer must be evaluated as a distinct chemical entity, not assumed equivalent to the 2,3-dichloro or other halo-substituted analogs, which directly impacts procurement decisions for SAR campaigns.
- [1] Antoniolli G, Lima K, Franchi GC, Coelho F. Synthesis and Evaluation of 2‐Substituted Quinazolin-4(3H)‐ones as Potential Antileukemic Agents. ACS Omega. 2025;10(31):34882–34894. doi:10.1021/acsomega.5c04106. View Source
- [2] Nathubhai A, Haikarainen T, Hayward PC, Muñoz-Descalzo S, Thompson AS, Lloyd MD, Lehtiö L, Threadgill MD. Structure-activity relationships of 2-arylquinazolin-4-ones as highly selective and potent inhibitors of the tankyrases. Eur J Med Chem. 2016;118:316–327. View Source
